Bienvenue dans la boutique en ligne BenchChem!

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid

Solid-Phase Peptide Synthesis Physicochemical Property Optimization Medicinal Chemistry

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid (CAS 1879010-83-9) is a synthetic, non-proteinogenic amino acid derivative belonging to the class of Fmoc-protected α,α-disubstituted piperidine-4-carboxylic acids. Its structure comprises a piperidine ring bearing a methoxy (–OCH₃) substituent at the 4-position, a carboxylic acid group at the same quaternary carbon, and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the ring nitrogen.

Molecular Formula C22H23NO5
Molecular Weight 381.428
CAS No. 1879010-83-9
Cat. No. B2882895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid
CAS1879010-83-9
Molecular FormulaC22H23NO5
Molecular Weight381.428
Structural Identifiers
SMILESCOC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C22H23NO5/c1-27-22(20(24)25)10-12-23(13-11-22)21(26)28-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25)
InChIKeyCSGODWZOMIZKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid (CAS 1879010-83-9): Fmoc-Protected α,α-Disubstituted Piperidine Building Block for Solid-Phase Peptide Synthesis Procurement


1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid (CAS 1879010-83-9) is a synthetic, non-proteinogenic amino acid derivative belonging to the class of Fmoc-protected α,α-disubstituted piperidine-4-carboxylic acids. Its structure comprises a piperidine ring bearing a methoxy (–OCH₃) substituent at the 4-position, a carboxylic acid group at the same quaternary carbon, and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the ring nitrogen [1]. The Fmoc group renders the compound compatible with standard solid-phase peptide synthesis (SPPS) protocols employing 20% piperidine in DMF for Nα-deprotection, while the acid-stable nature of Fmoc permits orthogonal cleavage of tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) side-chain protecting groups via trifluoroacetic acid (TFA) .

Why Fmoc-piperidine-4-carboxylic acid (Fmoc-Inp-OH, CAS 148928-15-8) Cannot Substitute 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid in Constrained Peptide Design


The non-methoxylated analog Fmoc-Inp-OH (CAS 148928-15-8), while sharing the Fmoc-piperidine-4-carboxylic acid scaffold, lacks the critical α-methoxy substitution that defines the target compound as an α,α-disubstituted amino acid derivative [1]. This single substitution introduces a quaternary chiral center at the Cα position, fundamentally altering the conformational degrees of freedom available to the peptide backbone upon incorporation. α,α-Disubstituted amino acids are well-established to restrict φ and ψ torsional angles into helical regions of Ramachandran space, functioning as helix-inducing or turn-stabilizing elements in peptidomimetic design [2]. Attempting to substitute the target compound with the monosubstituted analog Fmoc-Inp-OH would forfeit this conformational constraint, resulting in a peptide with different folding propensity, altered biological recognition, and potentially divergent pharmacokinetic properties. The quantified physicochemical differences—including lower lipophilicity (XLogP 3.0 vs 3.3), higher topological polar surface area (TPSA 76.1 vs 66.8 Ų), and additional hydrogen-bond acceptor capacity (5 vs 4)—further preclude direct interchangeability in medicinal chemistry optimization campaigns [1].

Quantitative Differential Evidence: 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid vs. Closest Analogs for Procurement Decision-Making


Enhanced Hydrogen-Bond Acceptor Capacity and Reduced Lipophilicity versus Fmoc-Inp-OH (CAS 148928-15-8)

Computed molecular properties from PubChem reveal that the target compound possesses five hydrogen-bond acceptor (HBA) atoms compared to four for the non-methoxylated analog Fmoc-Inp-OH (CAS 148928-15-8), a direct consequence of the additional methoxy oxygen atom [1]. This single-atom difference is coupled with a reduced computed lipophilicity (XLogP3-AA = 3.0 vs. 3.3 for Fmoc-Inp-OH) and an increased topological polar surface area (TPSA = 76.1 Ų vs. 66.8 Ų). The additional HBA site enables the formation of an extra intermolecular hydrogen bond with solvent water molecules or a biological target, while the lowered logP and elevated TPSA predict improved aqueous solubility. In a lead optimization program, a ΔXLogP of –0.3 and a ΔTPSA of +9.3 Ų are within ranges known to meaningfully influence permeability-solubility balance and off-target promiscuity profiles [2].

Solid-Phase Peptide Synthesis Physicochemical Property Optimization Medicinal Chemistry

α,α-Disubstituted Quaternary Center Enforces Peptide Backbone Constraint Absent in Monosubstituted Fmoc-Inp-OH

The target compound is an α,α-disubstituted amino acid wherein the Cα carbon bears both a methoxy group and a carboxylic acid, creating a fully substituted quaternary center. This structural feature is absent in the monosubstituted analog Fmoc-Inp-OH (CAS 148928-15-8), which retains a hydrogen atom at the Cα position. Extensive literature on α,α-disubstituted amino acids demonstrates that the Thorpe-Ingold effect imposed by geminal disubstitution restricts the backbone φ and ψ torsional angles to values characteristic of 3₁₀- and α-helical conformations, typically φ ≈ ±50° to ±60° and ψ ≈ ±30° to ±50° [1]. In contrast, monosubstituted piperidine-4-carboxylic acid residues possess greater conformational flexibility with φ and ψ sampling broader regions of Ramachandran space. For instance, 4-aminopiperidine-4-carboxylic acid, a closely related cyclic α,α-disubstituted amino acid, has been experimentally shown to induce high helicity (>80%) in short model peptides in aqueous solution, whereas its monosubstituted counterpart fails to stabilize helical structure [2].

Peptidomimetic Design Conformational Restriction Helical Peptide Stabilization

Orthogonal Fmoc Protection Enables SPPS Compatibility Unavailable with Unprotected 4-Methoxypiperidine-4-carboxylic Acid (CAS 1082040-29-6)

The Fmoc protecting group of the target compound provides base-labile N-terminal protection that is orthogonal to acid-labile side-chain protecting groups (Boc, tBu, Trt) used in standard Fmoc/tBu SPPS [1]. Under standard deprotection conditions (20% piperidine in DMF, room temperature), the Fmoc group is removed with a half-life (t₁/₂) of approximately 2.0 minutes for Fmoc-amino acids, while Boc and tert-butyl ester protections remain fully intact [2]. In contrast, the unprotected analog 4-methoxypiperidine-4-carboxylic acid (CAS 1082040-29-6) lacks any N-protection, preventing its direct use in stepwise SPPS due to uncontrolled N-terminal reactivity and the formation of branched or cyclic byproducts. The Boc-protected analog (Boc-4-methoxypiperidine-4-carboxylic acid, CAS 1082042-29-2) provides an alternative N-protection strategy but requires acidic conditions (TFA) for deprotection, which is incompatible with acid-labile resin linkers (e.g., Rink amide, Wang resin) and precludes its use in Fmoc-based SPPS workflows [3].

Solid-Phase Peptide Synthesis Orthogonal Protection Strategy Fmoc Chemistry

Increased Molecular Weight and Rotatable Bond Count Impact Peptide Loading and Purification Relative to Fmoc-Inp-OH

The target compound carries a molecular weight of 381.4 g/mol, which is 30.0 g/mol (8.5%) greater than that of Fmoc-Inp-OH (351.4 g/mol) [1]. This difference arises from the replacement of a hydrogen atom (–H, 1.0 Da) at the Cα position with a methoxy group (–OCH₃, 31.0 Da). For resin loading calculations in SPPS, where the typical substitution level ranges from 0.3 to 1.0 mmol/g of resin, an 8.5% higher molecular weight translates to a proportionally greater mass of building block required per coupling cycle. For example, achieving a 1.0 mmol coupling on a 1.0 g resin (0.5 mmol/g loading) requires 190.7 mg of the target compound versus 175.7 mg of Fmoc-Inp-OH under identical stoichiometric conditions (2.0 equivalents). Additionally, the extra rotatable bond (5 vs. 4) in the target compound influences its chromatographic retention time in reversed-phase HPLC purification, typically increasing retention by 0.5–1.5 minutes under standard acetonitrile/water gradients (C18 column, 0.1% TFA) relative to the less lipophilic but smaller Fmoc-Inp-OH, facilitating differential separation of peptide diastereomers when multiple piperidine residues are incorporated [2].

Peptide Purification Resin Loading Optimization Mass Spectrometry

Commercial Purity Specification (≥95%) with MDL Registry Number Enables Traceable Procurement

The target compound is commercially available with a minimum purity specification of 95%, as listed by Biosynth (distributed via CymitQuimica) under catalog reference 3D-EAD01083 . The compound has been assigned MDL number MFCD31559964, a unique identifier that facilitates cross-referencing across multiple vendor catalogs and ensures lot-to-lot traceability for GLP-compliant research. In comparison, the non-methoxylated analog Fmoc-Inp-OH is available from Sigma-Aldrich at ≥97.0% purity (HPLC), but the methoxylated target compound currently has a more limited supplier base, which may influence procurement lead times and pricing . The typical pricing from the identified supplier is €219.00 for 10 mg (analytical grade) and €2,919.00 for 500 mg, reflecting the specialized nature of this α,α-disubstituted building block.

Chemical Procurement Quality Control Building Block Sourcing

Procurement-Driven Application Scenarios for 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid: Where Its Differentiation Delivers Value


Helix-Stabilized Peptidomimetic Lead Optimization for Protein-Protein Interaction (PPI) Targets

When a medicinal chemistry program requires stabilization of a helical peptide epitope to disrupt a PPI interface, the α,α-disubstituted nature of the target compound provides the requisite φ/ψ torsional restriction to nucleate and propagate 3₁₀- or α-helical conformation . The additional methoxy group at Cα serves as both a conformational constraint element and a solubilizing moiety (ΔTPSA +9.3 Ų vs. Fmoc-Inp-OH), addressing the common problem of aggregation-prone helical peptides. In a typical SPPS cycle, the compound is coupled using HATU/DIEA activation in DMF and deprotected with 20% piperidine/DMF, enabling seamless integration into the existing Fmoc/tBu workflow [1]. Researchers should procure this compound when the target peptide requires a non-proteinogenic, helix-promoting residue that cannot be achieved with monosubstituted piperidine-4-carboxylic acid derivatives.

Solid-Phase Synthesis of Constrained Cyclic Peptide Libraries for Drug Discovery

The target compound serves as a versatile scaffold for constructing cyclic peptide libraries where the quaternary Cα center imposes a defined turn geometry. The orthogonal Fmoc protection on the piperidine nitrogen allows for selective ring closure after linear peptide assembly, while the free 4-carboxylic acid provides a handle for on-resin cyclization via amide bond formation . The additional H-bond acceptor (5 vs. 4 for Fmoc-Inp-OH) and higher TPSA (76.1 vs. 66.8 Ų) favor improved aqueous solubility of the resulting cyclic peptides, a critical attribute for biological screening [1]. Procurement of this specific building block is warranted when library design requires a constrained, solubilizing residue at a turn position that monosubstituted Fmoc-Inp-OH cannot structurally replicate.

Incorporation into Anti-Thrombotic or GPCR-Targeting Peptide Conjugates Requiring Defined Topology

Fmoc-piperidine-4-carboxylic acid derivatives have established precedent as building blocks in anti-thrombotic peptide libraries . The methoxylated variant extends this application space by introducing a quaternary center that locks the carboxylic acid orientation relative to the piperidine ring, providing a defined spatial presentation of the carboxylate pharmacophore to thrombin or GPCR binding pockets. The quantified lipophilicity reduction (ΔXLogP –0.3 vs. Fmoc-Inp-OH) further reduces non-specific plasma protein binding, a desirable property for in vivo probe development [1]. Research groups synthesizing peptide-based protease inhibitors or GPCR ligands should select this compound when structural biology data indicate that a constrained, less lipophilic piperidine residue improves binding pose complementarity.

Custom Synthesis of Fmoc-Protected Unnatural Amino Acids for Internal SPPS Building Block Collections

For CROs and internal peptide synthesis core facilities that maintain a catalog of Fmoc-protected unnatural amino acids, the target compound fills a specific gap: an α,α-disubstituted piperidine-4-carboxylic acid with an alkoxy substituent at the quaternary carbon. This structural class is underrepresented in commercial catalogs relative to α-alkyl-α-amino acid variants. The MDL registry number (MFCD31559964) and CAS number (1879010-83-9) enable reliable reordering and documentation across multiple projects . Procurement is recommended as a catalog expansion item when the facility anticipates requests for constrained, non-proteinogenic residues that cannot be sourced from the more common Fmoc-Inp-OH or Boc-4-methoxypiperidine-4-carboxylic acid.

Quote Request

Request a Quote for 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.